molecular formula C16H14BrN3O6 B14804681 2-(4-bromophenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide

2-(4-bromophenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide

Cat. No.: B14804681
M. Wt: 424.20 g/mol
InChI Key: PYDODEBJMRGEIW-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide is an organic compound with a complex structure that includes bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide typically involves multiple steps. One common method starts with the reaction of 4-bromophenol with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(4-bromophenoxy)acetohydrazide. Finally, the acetohydrazide is acetylated with 4-nitrophenoxyacetyl chloride to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The acetohydrazide moiety can participate in various substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Typical reagents are lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydroxide or other strong bases can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could result in various substituted phenoxy derivatives .

Scientific Research Applications

2-(4-bromophenoxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenoxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide is unique due to its specific combination of bromine and nitro functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H14BrN3O6

Molecular Weight

424.20 g/mol

IUPAC Name

N'-[2-(4-bromophenoxy)acetyl]-2-(4-nitrophenoxy)acetohydrazide

InChI

InChI=1S/C16H14BrN3O6/c17-11-1-5-13(6-2-11)25-9-15(21)18-19-16(22)10-26-14-7-3-12(4-8-14)20(23)24/h1-8H,9-10H2,(H,18,21)(H,19,22)

InChI Key

PYDODEBJMRGEIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NNC(=O)COC2=CC=C(C=C2)Br

Origin of Product

United States

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